Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate
Description
Nuclear Magnetic Resonance Spectroscopy
While specific nuclear magnetic resonance (NMR) spectra for this compound are not publicly available, analogous pyrazolo[3,4-d]pyrimidine derivatives exhibit characteristic signals:
- ¹H NMR :
Infrared Spectroscopy
Key infrared (IR) absorption bands include:
Properties
IUPAC Name |
ethyl 4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJVVLSFEQKDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reaction Conditions for Synthesis
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (K2CO3) |
| Temperature | 80–100°C |
| Reaction Time | 4–8 hours |
| Purification Method | Recrystallization or column chromatography |
The reaction mechanism involves nucleophilic attack by the amino group of ethyl 4-aminobenzoate on the 4-chloropyrazolo[3,4-D]pyrimidine, displacing the chlorine atom and forming the C-N bond at the 1-position of the pyrazolopyrimidine ring.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up using automated reactors with optimized stirring, temperature control, and inert atmosphere to maximize yield and purity. Purification steps often include recrystallization from acetonitrile or ethyl acetate/hexane mixtures and silica gel chromatography to achieve purity levels exceeding 95%.
Related Synthetic Procedures from Literature
While direct synthetic protocols for this compound are limited, analogous pyrazolo[3,4-d]pyrimidine derivatives have been prepared through multi-step syntheses involving:
- Hydrolysis of ethyl pyrazole carboxylates to corresponding carboxylic acids.
- Cyclization using acetic anhydride to form pyrazolo[3,4-d]oxazin-4-ones.
- Subsequent reaction with urea, thiourea, or aromatic amines to yield substituted pyrazolo[3,4-d]pyrimidin-4-ones.
- Fusion reactions at elevated temperatures (around 200°C) for ring closure.
- Reflux in dry pyridine or acetic acid for condensation steps.
These methods underscore the importance of controlled heating, choice of solvent, and stoichiometry to obtain high yields and desired substitution patterns.
Analytical and Purification Techniques
Characterization and purification are integral to confirming the successful synthesis:
- NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns, with characteristic signals for pyrazole protons and ester carbonyl groups.
- LC-MS : Confirms molecular weight and detects impurities.
- Melting Point Determination : Used to assess purity and crystallinity.
- Elemental Analysis : Verifies halogen content and stoichiometry.
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents or recrystallization from solvents such as ethanol or acetonitrile.
Reaction Analysis and Optimization
The synthesis can be optimized by:
- Adjusting base equivalents to ensure complete deprotonation.
- Using dry and oxygen-free solvents to prevent side reactions.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Employing controlled heating rates to avoid decomposition.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nucleophilic substitution | 4-chloropyrazolo[3,4-D]pyrimidine + ethyl 4-aminobenzoate, K2CO3, DMF, 80–100°C, reflux | Formation of C-N bond, substitution of Cl |
| Purification | Recrystallization or column chromatography | >95% purity |
| Characterization | NMR, LC-MS, melting point, elemental analysis | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-D]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is primarily studied for its potential as a therapeutic agent. It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been shown to exhibit significant biological activity.
Antinociceptive Properties
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines can act as sigma-1 receptor ligands, which are implicated in pain modulation. A study identified a closely related compound as a selective sigma-1 receptor antagonist with promising antinociceptive effects in animal models . This suggests that this compound may also exhibit similar properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into how modifications impact biological activity. For instance, the introduction of cyclic substituents in place of acylamino groups has led to compounds with enhanced stability and activity against sigma receptors . This information is crucial for the design of new derivatives with improved therapeutic profiles.
Chemical Stability
The stability of this compound under various pH conditions has been assessed. Studies have shown that certain modifications can enhance the compound's stability in acidic environments, which is vital for its development as a pharmaceutical agent .
Potential Applications in Cancer Research
Pyrazolo[3,4-d]pyrimidines have also been investigated for their potential role in cancer therapy. The ability of these compounds to interact with specific receptors involved in tumor growth and proliferation makes them candidates for further exploration in oncology.
Interaction with Carcinogenic Pathways
Research indicates that heterocyclic amines can activate pathways associated with carcinogenesis. This compound's structural characteristics may allow it to modulate these pathways, potentially offering protective effects against certain types of cancer .
Data Table: Summary of Key Findings
Case Study 1: Sigma Receptor Ligands
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their affinity towards sigma receptors. The study highlighted the efficacy of specific substitutions on the pyrazolo ring system that significantly increased their binding affinity and biological activity against pain models in mice .
Case Study 2: Cancer Pathway Modulation
In a study exploring the interactions between heterocyclic amines and lactoperoxidase, findings suggested that certain derivatives could influence carcinogenic processes by affecting enzyme activity related to DNA adduct formation. This implicates compounds like this compound in potential cancer prevention strategies through biochemical modulation .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Influence on Bioactivity: The 4-chloro group is conserved in the target compound and 38b, suggesting its role as a pharmacophore for antiviral activity .
- Physical Properties: The ethyl benzoate group in the target compound increases lipophilicity compared to the polar cyanobenzyl group in 38b, which may improve membrane permeability .
- Synthetic Efficiency : The target compound’s synthesis (95% purity) appears more efficient than Example 29’s low yield (25%), highlighting the impact of substituent complexity on reaction feasibility .
Pharmacological Potential
- Antiviral Activity: Compound 38b demonstrates direct antiviral effects against Zika virus, attributed to the cyanobenzyl group’s electron-withdrawing properties enhancing interaction with viral enzymes .
- Antitumor Activity: Pyrazolo[3,4-d]pyrimidines with 4-oxo or amino groups (e.g., Example 29) show antitumor activity by mimicking purines and disrupting DNA synthesis . The target compound’s 4-chloro group may reduce DNA binding compared to these analogs, favoring kinase inhibition instead .
Stability and Reactivity
- Thermal Stability: Example 52’s high melting point (228–230°C) suggests greater thermal stability than the target compound, likely due to rigid oxazin and chromenone moieties .
Biological Activity
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the chloro substituent and the ethyl benzoate moiety contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds in this class have been observed to induce cell cycle arrest at different phases, leading to apoptosis in cancer cells.
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, studies indicate that similar compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Antitumor Efficacy
A comparative study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value below 10 µM against A549 lung cancer cells (Table 1).
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | <10 |
| Compound A | HepG2 | 15 |
| Compound B | MCF7 | 20 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that compounds with a similar structure can inhibit the growth of various pathogens.
The antimicrobial activity is thought to stem from the inhibition of specific enzymes or pathways critical for microbial survival. For instance, studies on related pyrazolopyrimidine derivatives have demonstrated their ability to disrupt metabolic pathways in bacteria and protozoa.
Phosphodiesterase Inhibition
Recent investigations have identified this compound as a potent inhibitor of phosphodiesterase (PDE), particularly PDE-V. This inhibition is significant due to its implications in treating conditions like pulmonary hypertension and erectile dysfunction.
Efficacy in Animal Models
In vivo studies using rodent models infected with Cryptosporidium parvum have shown that PDE inhibitors derived from this class can significantly reduce parasite load while exhibiting minimal toxicity (Table 2).
| Treatment | Dose (mg/kg) | Parasite Load Reduction (%) |
|---|---|---|
| This compound | 10 | 85 |
| Control | N/A | 0 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoate to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors followed by esterification. Key parameters include:
- Temperature : Reactions are often conducted under reflux (e.g., 80–100°C in ethanol or DMF) to ensure complete cyclization .
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while ethanol aids in intermediate purification .
- Catalysts : Triethylamine or sodium acetate is used to neutralize HCl byproducts during chlorination steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetonitrile improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., pyrazole C-H at δ 8.5–9.5 ppm, ester carbonyl at ~165 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]+ ion for C14H12ClN3O2: theoretical 290.06, observed 290.1) and detects impurities .
- XRPD : Distinguishes crystalline polymorphs, critical for reproducibility in pharmacological studies .
- Elemental Analysis : Ensures stoichiometric Cl content (e.g., titration for chloride ions) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC50/IC50 curves across multiple cell lines (e.g., cancer vs. normal cells) to validate target specificity .
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
- Control Experiments : Include positive controls (e.g., known PI3Kδ inhibitors) and validate assays via Western blotting for downstream signaling markers (e.g., AKT phosphorylation) .
Q. What computational methods are employed to predict the binding affinity of this compound with PI3Kδ?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrazole core and PI3Kδ’s ATP-binding pocket (e.g., hydrogen bonding with Val882) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2 Å) .
- Free Energy Calculations : Apply MM-PBSA to quantify ΔGbinding, prioritizing derivatives with predicted ΔG < -8 kcal/mol .
Q. How can solubility challenges in pharmacological assays for this compound be addressed?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to stabilize the protonated form of the pyrazole nitrogen .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability in in vivo models .
Data Contradiction Analysis
- Example : Conflicting yield reports (e.g., 52.7% in one study vs. 70% in another) may arise from differences in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
